Cas no 476669-20-2 ((2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile is a structurally complex organic compound featuring a nitrophenyl-substituted thiazole core conjugated with an ethoxyphenylprop-2-enenitrile moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing nitro group and π-conjugated system, which may enhance reactivity in cyclization or coupling reactions. The thiazole ring contributes to its stability and potential bioactivity, while the ethoxy and nitrile functionalities offer sites for further derivatization. Its well-defined stereochemistry (Z-configuration) ensures precise reactivity in targeted synthetic pathways. Suitable for research applications, this compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure
476669-20-2 structure
Product name:(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS No:476669-20-2
MF:C20H15N3O3S
MW:377.416403055191
CID:6500431

(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile
    • 2-Thiazoleacetonitrile, α-[(2-ethoxyphenyl)methylene]-4-(3-nitrophenyl)-
    • Inchi: 1S/C20H15N3O3S/c1-2-26-19-9-4-3-6-15(19)10-16(12-21)20-22-18(13-27-20)14-7-5-8-17(11-14)23(24)25/h3-11,13H,2H2,1H3
    • InChI Key: KQLQJHPHTSOASM-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC=CC([N+]([O-])=O)=C2)N=C1C(=CC1=CC=CC=C1OCC)C#N

Experimental Properties

  • Density: 1.318±0.06 g/cm3(Predicted)
  • Boiling Point: 586.7±60.0 °C(Predicted)
  • pka: -0.99±0.10(Predicted)

(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0138-15mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-20-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0760-0138-20mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-20-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0760-0138-75mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-20-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0760-0138-100mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-20-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0760-0138-1mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-20-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-0138-3mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-20-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0760-0138-4mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-20-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0760-0138-50mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-20-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0760-0138-2μmol
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-20-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-0138-25mg
(2Z)-3-(2-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-20-2 90%+
25mg
$109.0 2023-05-17

(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile Related Literature

Additional information on (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile

Introduction to (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 476669-20-2)

(2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 476669-20-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, particularly its thiazole and nitrile functional groups, contribute to its potential utility in the development of novel therapeutic agents.

The chemical structure of (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile consists of a prop-2-enenitrile moiety linked to a thiazole ring, which is further substituted with a 2-ethoxyphenyl group and a 4-(3-nitrophenyl) group. This arrangement of functional groups imparts specific electronic and steric properties to the molecule, which are critical for its biological interactions. The presence of the nitrile group, for instance, can influence the molecule's solubility and reactivity, while the thiazole ring is known for its role in various biological processes.

In recent years, there has been a surge in research focused on developing new compounds with therapeutic potential. Among these compounds, those incorporating heterocyclic structures like thiazole have shown particular promise. The thiazole core is a well-known pharmacophore found in numerous bioactive molecules, including antibiotics, antivirals, and anti-inflammatory agents. The compound (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile leverages this pharmacophoric element to potentially interact with biological targets in a manner that could modulate disease pathways.

The synthesis of (CAS No. 476669-20-2) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 2-ethoxyphenyl and 4-(3-nitrophenyl) substituents adds complexity to the synthetic route, necessitating careful optimization to achieve the desired product. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it feasible to produce this compound on a larger scale for further study.

One of the most compelling aspects of studying (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile is its potential application in drug discovery. The structural motifs present in this molecule suggest that it could serve as a lead compound for the development of new drugs targeting various diseases. For example, the nitrile group can be hydrolyzed to form an amide or carboxylic acid, which are common functional groups in biologically active molecules. Additionally, the thiazole ring can be modified to enhance binding affinity to specific biological targets.

Recent studies have begun to explore the pharmacological properties of derivatives similar to (CAS No. 476669-20-2). These studies have revealed that compounds with similar structural features can exhibit significant biological activity against pathogens and inflammatory conditions. The presence of both electron-withdrawing and electron-donating groups in this molecule allows it to interact with biological systems in multiple ways, potentially leading to multifaceted therapeutic effects.

The research on (CAS No. 476669-20-2) is not limited to its potential as an active pharmaceutical ingredient (API). It also serves as a valuable tool for understanding fundamental chemical-biological interactions. By studying how this compound interacts with biological targets at the molecular level, researchers can gain insights into disease mechanisms and develop more effective treatment strategies. This approach aligns with the broader goals of precision medicine, where treatments are tailored to individual patients based on their unique biological profiles.

In conclusion, (2Z)-3-(2-ethoxyphenyl)-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 476669-20-2) represents an exciting area of research with significant implications for pharmaceutical chemistry and medicinal biology. Its unique structure and promising biological activities make it a compelling candidate for further investigation. As research continues to uncover new therapeutic possibilities, compounds like this one will play a crucial role in shaping the future of drug development.

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